N',N''-[1H-pyrrole-2,5-diyldi(E)methylylidene]bis(2-hydroxybenzohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-N’~1~-({5-[2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, benzoyl, and hydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’~1~-({5-[2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)BENZOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 2-hydroxybenzoic acid with hydrazine to form a hydrazide intermediate, followed by further reactions with pyrrole derivatives and benzoyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods would focus on ensuring the safety and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’~1~-({5-[2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzoyl and hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
2-HYDROXY-N’~1~-({5-[2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’~1~-({5-[2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound can also interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N′-(2-hydroxybenzoyl)benzohydrazide: Shares similar functional groups and reactivity.
5-(5-bromo-2-hydroxy-benzoyl)-1-(4-chloro-2-methoxy-5-methyl-phenyl)-2-oxo-pyridine-3-carbonitrile: Another compound with similar structural features and biological activity
Uniqueness
2-HYDROXY-N’~1~-({5-[2-(2-HYDROXYBENZOYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H17N5O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[5-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-1H-pyrrol-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C20H17N5O4/c26-17-7-3-1-5-15(17)19(28)24-21-11-13-9-10-14(23-13)12-22-25-20(29)16-6-2-4-8-18(16)27/h1-12,23,26-27H,(H,24,28)(H,25,29)/b21-11+,22-12+ |
InChI Key |
ACQQVZXJOJZWHO-XHQRYOPUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(N2)/C=N/NC(=O)C3=CC=CC=C3O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(N2)C=NNC(=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.